molecular formula C11H11NO2 B3055664 3-Benzylpyrrolidine-2,5-dione CAS No. 66195-04-8

3-Benzylpyrrolidine-2,5-dione

Cat. No.: B3055664
CAS No.: 66195-04-8
M. Wt: 189.21 g/mol
InChI Key: OVJRWHNWCJFPBL-UHFFFAOYSA-N
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Description

3-Benzylpyrrolidine-2,5-dione is a heterocyclic compound with a molecular formula of C11H11NO2. It is a derivative of pyrrolidine-2,5-dione, which is known for its versatile applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzylpyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the condensation of benzylamine with succinic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,5-diones .

Scientific Research Applications

3-Benzylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2,3-dione
  • Pyrrolidine-2-one
  • Pyrrolizine

Uniqueness

Compared to similar compounds, 3-Benzylpyrrolidine-2,5-dione exhibits unique properties due to the presence of the benzyl group. This structural feature enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

3-Benzylpyrrolidine-2,5-dione is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring that contains two carbonyl groups at positions 2 and 5. Its structure allows for various substitutions that can enhance its biological properties. The compound can be synthesized through several methods, often involving the reaction of benzyl derivatives with pyrrolidine-2,5-dione precursors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator by binding to active sites or influencing receptor functions. This interaction can lead to various biological effects, including:

  • Inhibition of cell proliferation
  • Modulation of immune responses
  • Potential antimicrobial and anticancer activities

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : A study synthesized a library of compounds based on pyrrolidine-2,5-dione and evaluated their anticonvulsant properties in mice. Notably, certain derivatives showed significant protective effects against seizures with favorable safety profiles compared to established antiepileptic drugs like valproic acid .
  • Antimicrobial Activity : Other derivatives have been investigated for their antimicrobial properties. For instance, N-benzyl-3-sulfonamidopyrrolidines were identified as DNA gyrase inhibitors, demonstrating effective antibacterial activity against various strains of bacteria .
  • Serotonin Receptor Affinity : Compounds derived from pyrrolidine-2,5-dione have shown affinity for serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT), indicating potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantProtection against seizures; effective in animal models
AntimicrobialInhibition of bacterial growth; targets DNA gyrase
Serotonin ModulationAffinity for 5-HT1A receptors; potential antidepressant effects
AnticancerPotential activity against cancer cell lines; ongoing investigations

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

  • Cyclization Reactions : Utilizing benzyl amines and suitable diones under controlled conditions.
  • Optical Resolution : Methods to obtain optically active derivatives have been explored for enhancing biological activity .

Properties

IUPAC Name

3-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-7-9(11(14)12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJRWHNWCJFPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984681
Record name 3-Benzyl-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66195-04-8
Record name (±)-3-Benzylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66195-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide, 2-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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